
N-Desmethyl Toremifene Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Toremifene Hydrochloride Salt is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM). It is primarily used in pharmaceutical research and testing. The compound has a molecular formula of C25H26ClNO.HCl and a molecular weight of 428.39 .
Vorbereitungsmethoden
The synthesis of N-Desmethyl Toremifene Hydrochloride Salt involves the demethylation of Toremifene. This process typically requires specific reaction conditions, including the use of demethylating agents such as boron tribromide or other suitable reagents. The reaction is carried out under controlled temperatures and monitored to ensure the desired product is obtained .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
N-Desmethyl Toremifene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Toremifene Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Toremifene and its metabolites.
Biology: The compound is studied for its biological activity and interactions with estrogen receptors.
Medicine: Research focuses on its potential therapeutic effects and its role in the metabolism of Toremifene.
Wirkmechanismus
N-Desmethyl Toremifene Hydrochloride Salt exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist, depending on the target tissue and conditions. The compound’s mechanism of action involves modulating the transcription of estrogen-responsive genes, thereby influencing cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl Toremifene Hydrochloride Salt is similar to other selective estrogen receptor modulators, such as Tamoxifen and Raloxifene. it is unique in its specific binding affinity and metabolic profile. Unlike Tamoxifen, which is extensively metabolized into several active compounds, this compound is a primary metabolite with distinct pharmacological properties.
Similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
Clomiphene: A SERM used to treat infertility in women.
Eigenschaften
CAS-Nummer |
176671-73-1 |
|---|---|
Molekularformel |
C25H27Cl2NO |
Molekulargewicht |
428.397 |
IUPAC-Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChI-Schlüssel |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyme |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt; _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt; Fc 1200 Hydrochloride Salt; N-Demethyltoremifene Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
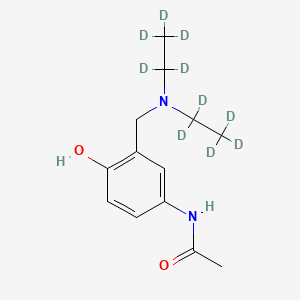

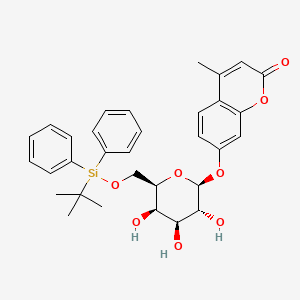
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)


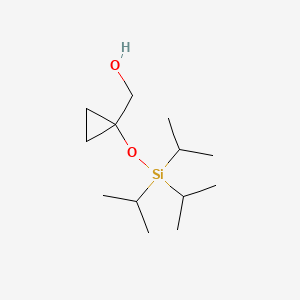
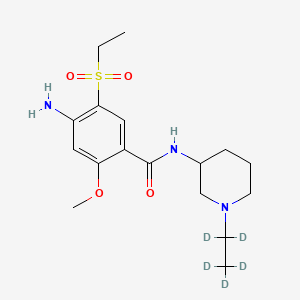
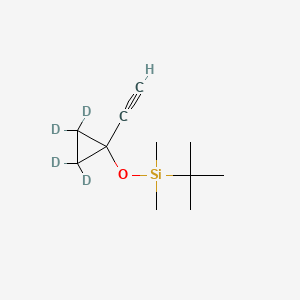
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
